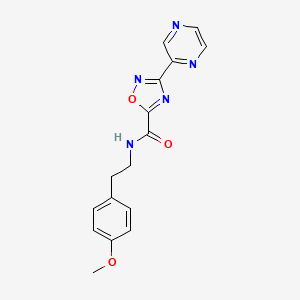
N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide” is a complex organic compound that contains a morpholino group, a thiophene ring, and a naphthalene ring. Morpholino groups are often used in medicinal chemistry due to their ability to mimic peptides, while thiophene and naphthalene rings are common structures in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the morpholino group, the introduction of the thiophene ring, and the coupling with the naphthalene ring. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholino group would likely contribute to the polarity of the molecule, while the thiophene and naphthalene rings would provide aromatic character .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the morpholino group, the thiophene ring, and the naphthalene ring. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the morpholino group could participate in various nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the morpholino group might increase its solubility in water, while the thiophene and naphthalene rings might contribute to its UV/Vis absorption properties .Wirkmechanismus
N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide works by modifying the function of proteins through covalent modification of cysteine residues. It has been found to be particularly effective in modifying ion channels, which are important for the regulation of cellular processes such as muscle contraction, neurotransmitter release, and hormone secretion.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects, including altering the activity of ion channels, transporters, and enzymes. It has also been found to affect cellular signaling pathways and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide in lab experiments is its specificity for cysteine residues, which allows for targeted modification of proteins. However, one limitation is that the modification is irreversible, which can make it difficult to study the effects of the modification over time.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide. One area of interest is the development of new drugs that target ion channels and other proteins modified by this compound. Another area of interest is the development of new analytical tools and biosensors that use this compound as a probe. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential therapeutic applications.
Synthesemethoden
N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of naphthalene-1-sulfonyl chloride with morpholine and 3-thiophene ethanol. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide has been used in a variety of scientific research applications, including studying the structure and function of ion channels, membrane transporters, and enzymes. It has also been used in drug discovery and development, as well as in the development of biosensors and other analytical tools.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c23-27(24,20-7-3-5-16-4-1-2-6-18(16)20)21-14-19(17-8-13-26-15-17)22-9-11-25-12-10-22/h1-8,13,15,19,21H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHLUPTXWFWNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)


![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)

![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)




![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)
![5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2949608.png)

